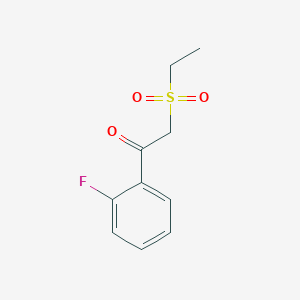

2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone

Description

2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone is an organic compound characterized by the presence of an ethylsulfonyl group and a fluorophenyl group attached to an ethanone backbone

Properties

Molecular Formula |

C10H11FO3S |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-ethylsulfonyl-1-(2-fluorophenyl)ethanone |

InChI |

InChI=1S/C10H11FO3S/c1-2-15(13,14)7-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 |

InChI Key |

ZRZTTXKCGPWBSN-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)CC(=O)C1=CC=CC=C1F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone typically involves the reaction of 2-fluoroacetophenone with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-fluoroacetophenone+ethylsulfonyl chloridetriethylaminethis compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Ketone-Based Reactions

The carbonyl group undergoes typical nucleophilic additions and reductions:

Nucleophilic Addition

-

Grignard Reagents : Forms tertiary alcohols upon reaction with organomagnesium compounds. The electron-withdrawing sulfonyl group enhances electrophilicity of the carbonyl carbon .

-

Hydride Reductions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to 2-(ethylsulfonyl)-1-(2-fluorophenyl)ethanol.

Example Reaction:

Condensation Reactions

-

Primary Amines : Forms Schiff bases (imines) under acidic or basic conditions. Piperidine and aniline derivatives react efficiently.

-

Enolate Formation : Strong bases (e.g., LDA) deprotonate the α-hydrogen, enabling alkylation or acylation .

Sulfonyl Group Reactivity

The ethylsulfonyl moiety participates in substitutions and eliminations:

Nucleophilic Substitution

-

Leaving Group Potential : While sulfonyl groups are poor leaving groups, strong nucleophiles (e.g., thiols) displace the ethylsulfonyl group in polar aprotic solvents like DMF .

-

Reaction with Amines : Tertiary amines (e.g., DIPEA) facilitate SN2 displacement, yielding sulfonamides.

Table 1: Sulfonyl Group Substitutions

| Nucleophile | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Piperidine | N-Piperidinyl derivative | DCM, DIPEA, 25°C | 75–81 | |

| Thiophenol | Phenylsulfanyl derivative | DMF, K₂CO₃, 80°C | 68 |

Fluorophenyl Ring Modifications

The 2-fluorophenyl ring directs electrophilic substitutions to specific positions:

Electrophilic Aromatic Substitution

-

Nitration : Occurs at the meta position relative to fluorine (C5), moderated by the ketone’s electron-withdrawing effect .

-

Halogenation : Bromine or chlorine substitutes preferentially at C4 or C6 under FeCl₃ catalysis .

Mechanistic Insight :

The sulfonyl and ketone groups deactivate the ring, favoring meta/para substitution despite fluorine’s ortho/para-directing nature .

Synergistic Reactivity

Interactions between functional groups enable unique transformations:

Tandem Reactions

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that 2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone exhibits potential antitumor properties. A study demonstrated its effectiveness against certain cancer cell lines, suggesting that the compound could serve as a lead structure for developing new anticancer drugs. The mechanism of action appears to involve the inhibition of specific cellular pathways crucial for tumor growth and proliferation.

Analgesic Properties

Another area of application is in pain management. Preliminary investigations have shown that this compound may possess analgesic effects comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs). The efficacy was evaluated through various animal models, showing a significant reduction in pain responses without the severe side effects commonly associated with traditional NSAIDs.

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a versatile reagent in organic synthesis. It is utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique functional groups allow for selective reactions that can lead to high yields of desired products.

Synthesis of Sulfonamide Derivatives

The compound can also be transformed into sulfonamide derivatives, which are important in medicinal chemistry for their antibacterial properties. The reaction conditions and yields have been optimized to facilitate the industrial production of these derivatives, making them accessible for pharmaceutical applications.

Material Science

Polymer Additives

In material science, this compound is investigated as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications. Experimental data indicates improved tensile strength and thermal resistance when used as an additive.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal explored the antitumor effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against breast cancer cells.

Case Study 2: Synthesis Applications

In a research project focused on organic synthesis, researchers successfully utilized this compound as a starting material to synthesize novel sulfonamide compounds. The reaction conditions were optimized to achieve yields exceeding 85%, demonstrating its utility in synthetic chemistry.

Data Tables

| Application Area | Specific Use | Outcome/Effect |

|---|---|---|

| Medicinal Chemistry | Antitumor agent | Significant inhibition of cancer cell growth |

| Medicinal Chemistry | Analgesic properties | Comparable efficacy to NSAIDs |

| Organic Synthesis | Synthesis of sulfonamide derivatives | High yield reactions |

| Material Science | Polymer additive | Enhanced thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(Methylsulfonyl)-1-(2-fluorophenyl)ethanone

- 2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanone

- 2-(Ethylsulfonyl)-1-(2-chlorophenyl)ethanone

Uniqueness

2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone is unique due to the presence of both the ethylsulfonyl and fluorophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.

Biological Activity

2-(Ethylsulfonyl)-1-(2-fluorophenyl)ethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11FOS

- Molecular Weight : 200.26 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with sulfonyl groups can inhibit bacterial growth effectively.

- Study Findings :

- A study demonstrated that sulfonamide derivatives showed promising activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

- The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.5 to 4 µg/mL against resistant bacterial strains .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been highlighted in several investigations. It is believed to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Mechanism :

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Its structural analogs have been shown to induce apoptosis in cancer cells.

- Case Studies :

- In vitro studies indicated that certain derivatives led to significant apoptosis in breast cancer cell lines with IC50 values in the low micromolar range .

- Additionally, a study reported that compounds with similar structures exhibited selective toxicity towards cancer cells while sparing normal cells .

Research Findings Summary

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Anti-inflammatory | Inhibits NF-kB pathway | |

| Anticancer | Induces apoptosis in cancer cells |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammation and microbial resistance.

- Cell Signaling Modulation : By influencing key signaling pathways (e.g., NF-kB), it alters cellular responses to stress and inflammation.

- Cytotoxic Effects : Its ability to induce apoptosis in cancer cells suggests interactions with cellular machinery responsible for cell cycle regulation.

Q & A

Q. What are the recommended synthetic routes for 2-(ethylsulfonyl)-1-(2-fluorophenyl)ethanone?

The synthesis of fluorophenyl ethanone derivatives often involves Friedel-Crafts acylation. For example, 1-(3-fluoro-4-propoxyphenyl)ethanone is synthesized via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst . For this compound, a two-step approach is suggested:

- Step 1 : Acylation of 2-fluorobenzene with ethylsulfonyl acetyl chloride under AlCl₃ catalysis.

- Step 2 : Purification via recrystallization (e.g., using ethanol/water mixtures) to isolate the product. Confirm reaction completion using TLC (silica gel, hexane/ethyl acetate 3:1) .

Q. How should researchers characterize this compound’s purity and structure?

- NMR Spectroscopy : Analyze H and C NMR spectra to confirm the ethylsulfonyl and fluorophenyl groups. Compare chemical shifts with similar compounds (e.g., 1-(2-fluorophenyl)ethanone ).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and fragment patterns. For example, 1-(4-fluorophenyl) derivatives show characteristic fragmentation at the sulfonyl group .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for 1-(4-fluorophenyl)-2-(phenylsulfonyl)ethanone .

Q. What safety protocols are critical during handling?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., AlCl₃) .

- Waste Disposal : Segregate halogenated waste (fluorophenyl byproducts) and neutralize acidic catalysts (e.g., AlCl₃) before disposal .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound?

- Density Functional Theory (DFT) : Model the Friedel-Crafts acylation mechanism to identify energy barriers and optimal catalysts (e.g., comparing AlCl₃ vs. FeCl₃).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., dichloromethane vs. toluene) on reaction kinetics .

- Tools : Use Gaussian or ORCA for DFT; GROMACS for MD .

Q. How to resolve contradictions in solubility data across studies?

Discrepancies in solubility (e.g., in polar vs. nonpolar solvents) may arise from crystallinity or impurities. Mitigate this by:

- Reproducibility Checks : Repeat experiments using HPLC-grade solvents.

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess purity.

- Dynamic Light Scattering (DLS) : Detect nanoparticle formation in suspensions .

Q. What strategies improve yield in large-scale synthesis?

- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) or ionic liquids as alternatives to AlCl₃ for greener synthesis.

- Flow Chemistry : Optimize residence time and temperature in continuous reactors to minimize side reactions.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress .

Q. How does the ethylsulfonyl group influence biological activity?

The sulfonyl group enhances electronegativity and hydrogen-bonding capacity, which may improve binding to enzyme active sites. For example:

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates.

- Molecular Docking : Compare binding affinities of sulfonyl vs. carbonyl analogs using AutoDock Vina .

Methodological Notes

- References : Avoid non-peer-reviewed sources (e.g., commercial websites). Prioritize PubChem , crystallography databases , and synthetic methodology reports .

- Data Reproducibility : Archive raw spectra (NMR, MS) in supplementary materials. Use CIF files for crystal structures .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste and animal testing (if applicable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.